molecular formula C12H17NO4S B362859 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine CAS No. 226544-96-3

1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine

Cat. No.: B362859
CAS No.: 226544-96-3
M. Wt: 271.33g/mol
InChI Key: VMGCIRQIOSUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 3,4-dimethoxyphenylsulfonyl group attached to it . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common synthetic route includes the reaction of pyrrolidine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions . The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules and complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity towards certain receptors, influencing various biological pathways .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups, used in similar applications but with distinct properties.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, offering different reactivity and biological activity profiles.

    Prolinol: A hydroxylated pyrrolidine derivative, commonly used in asymmetric synthesis and catalysis.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and binding properties, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-16-11-6-5-10(9-12(11)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGCIRQIOSUXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332379
Record name 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

226544-96-3
Record name 1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.